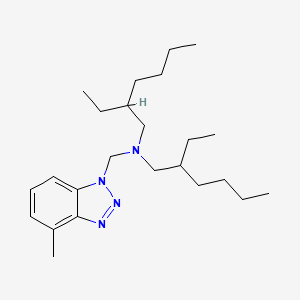

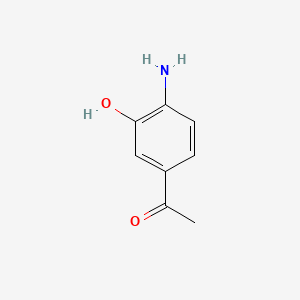

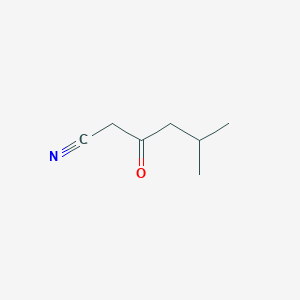

![molecular formula C6H13NO4S B1274278 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 302581-36-8](/img/structure/B1274278.png)

4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-substituted 3-amino-4-hydroxymethylthiophenes has been reported as an alternative to the previously known methods involving oximation of oxothiophenes. The process described involves an intramolecular nitrile oxide cycloaddition (INOC) process, which starts with the condensation of nitroalkenes and allylmercaptan, followed by dehydration. This results in the formation of tetrahydrothieno(3,4-c)isoxazoline. Subsequent N,O-bond cleavage of this compound upon hydride reduction yields thiophenes that are of biological interest .

Molecular Structure Analysis

The molecular structure of the synthesized thiophenes is significant due to the presence of the amino and hydroxymethyl groups on the thiophene ring. These functional groups are likely to influence the chemical reactivity and physical properties of the molecules. The thiophene ring itself is a heterocyclic compound, which is known to be a core structure in many biologically active compounds .

Chemical Reactions Analysis

The synthesized thiophenes can undergo various chemical reactions due to their functional groups. The presence of the amino group allows for further substitution reactions, which can be used to modify the molecule for different biological applications. The hydroxymethyl group also provides a site for chemical modifications, such as esterification or etherification, which can alter the solubility and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophenes are not explicitly detailed in the provided data. However, the presence of the hydroxymethyl group suggests that these compounds would have increased solubility in polar solvents compared to thiophenes without such substituents. The amino group could also contribute to the basicity of the compound and potentially form salts with acids, which could further affect the solubility and stability .

In another study, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide is described as a precursor to 2,3-dihydro-2,3-dimethylenethiophene. This compound can be easily alkylated and loses SO2 upon heating, which makes it a useful synthetic equivalent for further chemical transformations. This suggests that the compound has significant thermal reactivity, which could be an important consideration in its handling and storage .

Scientific Research Applications

Synthesis and Chemical Properties

- 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide and its derivatives are synthesized through various chemical reactions, including intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage. These compounds are of interest due to their biological properties (Pistarà et al., 2011).

- Tetrahydrothiophene-based compounds exhibit a broad spectrum of biological activities and are found in both natural and nonnatural products, highlighting their importance in medicinal chemistry (Benetti et al., 2012).

- The chemical reactivity of these compounds allows for diverse applications, such as the formation of Diels–Alder cycloadducts, showcasing their utility in organic synthesis (Markoulides et al., 2012).

Industrial and Technological Applications

- Tetrahydrothiophene derivatives are used in the synthesis of odorant substances for liquid petroleum gas (LPG), serving as safety indicators in case of gas leaks (Swaid et al., 2022).

- Modified graphene oxide using aminothiophenol shows potential for dye and copper removal, demonstrating the compound's applicability in environmental remediation (Chen et al., 2016).

Biological and Medicinal Research

- Tetrahydrothiophene derivatives are studied for their inclusion properties with small organic molecules, which could have implications for drug delivery and molecular recognition (Morohashi et al., 2013).

- These compounds are also explored for their reactivity with electrophiles, which is essential for developing new pharmaceuticals and biological research tools (Dyachenko et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-(2-hydroxyethylamino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPTSKEUROVQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389116 |

Source

|

| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

302581-36-8 |

Source

|

| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

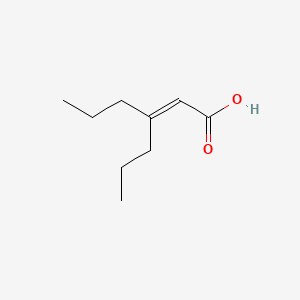

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)